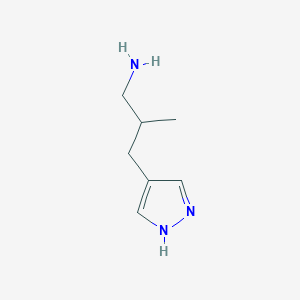

2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

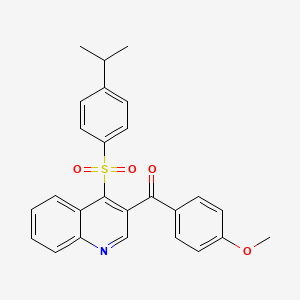

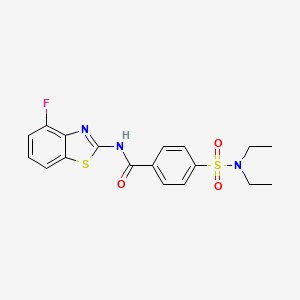

“2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine” is a chemical compound with the CAS Number: 1552459-69-4 . It has a molecular weight of 139.2 and its IUPAC name is this compound . The compound is usually stored at a temperature of 4°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13N3/c1-6(3-8)2-7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a powder . The compound is usually stored at a temperature of 4°C .Applications De Recherche Scientifique

Synthesis and Characterization

Pyrazole Derivatives Synthesis and Bioactivities : A study explored the synthesis and characterization of pyrazole derivatives, including their crystal structure and bioactivity against breast cancer and microbes. These derivatives were synthesized from hydroxymethyl pyrazole derivatives through reactions with primary amines, revealing significant biological activities (A. Titi et al., 2020).

Polymer-Supported Quenching Reagents : Research discussed the use of polymeric reagents, derived from tris(2-aminoethyl)amine and methyl isocyanate, for quenching excess reactants in the synthesis of ureas, thioureas, sulfonamides, amides, and pyrazoles, offering an efficient methodology for the purification of crude reaction products (R. J. C. and J. C. Hodges, 1997).

Applications in Material Science and Chemistry

Inhibition of Corrosion : A study on bipyrazole compounds, including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine, demonstrated their efficacy as corrosion inhibitors for pure iron in acidic media, suggesting their potential application in protecting metals (A. Chetouani et al., 2005).

Polymer Modification for Medical Applications : Research on the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels with amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, highlighted the improved thermal stability and significant antibacterial and antifungal activities of the modified polymers, indicating their suitability for medical applications (H. M. Aly and H. L. A. El-Mohdy, 2015).

Novel Synthetic Methods

- Ultrasound-Mediated Synthesis : A novel, environmentally friendly synthesis method for 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives was developed using ultrasound-mediated condensation, showcasing an efficient and rapid synthesis approach for pyrazole-containing compounds (Huiyan Wang et al., 2011).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-methyl-3-(1H-pyrazol-4-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(3-8)2-7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKWVPXPYWQLFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNN=C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

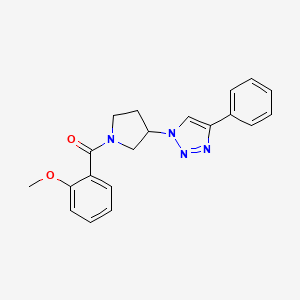

![7-[(Z)-2-(2-thienyl)ethenyl]-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2927376.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2927384.png)

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2927389.png)

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2927392.png)

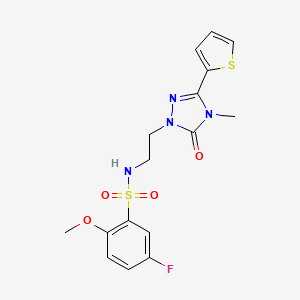

![N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide](/img/structure/B2927393.png)